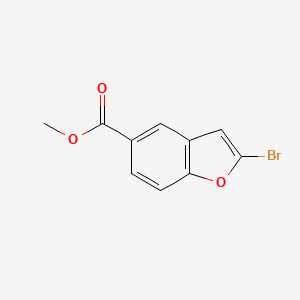![molecular formula C7H4N2O3 B13988892 2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridine-5-carbaldehyde](/img/structure/B13988892.png)
2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridine-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridine-5-carbaldehyde is a heterocyclic compound that features both an oxazole and a pyridine ring fused together
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridine-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with suitable aldehydes in the presence of a base such as triethylamine in ethanol. The reaction mixture is then heated to facilitate cyclization, yielding the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions at the oxazole or pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: 2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridine-5-carboxylic acid.
Reduction: 2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridine-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential as a drug candidate.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridine-5-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydrooxazolo[4,5-b]pyridin-2-thione: Similar in structure but contains a thione group instead of an aldehyde.
Thiazolo[4,5-b]pyridine-2(3H)-one: Contains a thiazole ring fused to a pyridine ring, differing in the heteroatom present.
Uniqueness
2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridine-5-carbaldehyde is unique due to the presence of both an oxazole and a pyridine ring fused together, along with an aldehyde functional group. This combination of structural features imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C7H4N2O3 |
|---|---|
Poids moléculaire |
164.12 g/mol |
Nom IUPAC |
2-oxo-3H-[1,3]oxazolo[4,5-b]pyridine-5-carbaldehyde |
InChI |
InChI=1S/C7H4N2O3/c10-3-4-1-2-5-6(8-4)9-7(11)12-5/h1-3H,(H,8,9,11) |
Clé InChI |
OYTUUFSDBCQRGY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(NC(=O)O2)N=C1C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



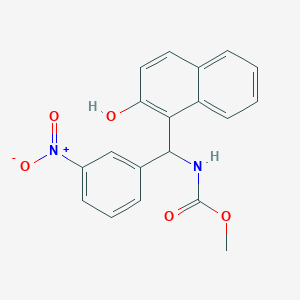
![5-Chloro-3-[(5-chloro-1,2,4-thiadiazol-3-yl)disulfanyl]-1,2,4-thiadiazole](/img/structure/B13988831.png)
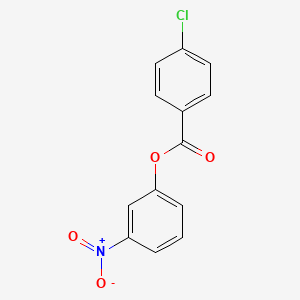
![N-[(2-chloro-4-methylphenyl)carbamothioyl]benzamide](/img/structure/B13988835.png)

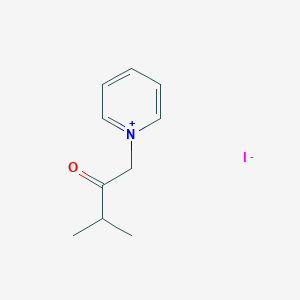
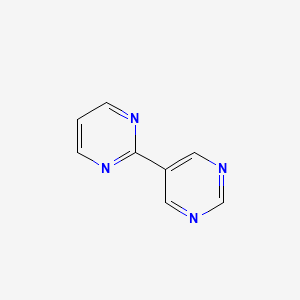
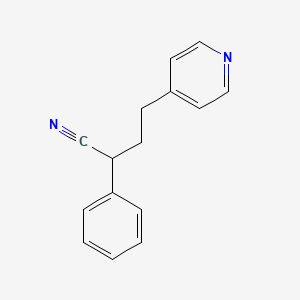
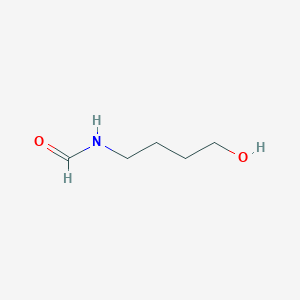

![(4-hydroxyphenyl)-[5-(4-hydroxyphenyl)-1H-imidazol-2-yl]methanone](/img/structure/B13988869.png)

